
2,4-Dibromo-6-tert-butylpyridin-3-ol
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Overview
Description
2,4-Dibromo-6-tert-butylpyridin-3-ol is an organic compound with the molecular formula C9H11Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 4th positions, a tert-butyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-tert-butylpyridin-3-ol typically involves the bromination of 6-tert-butylpyridin-3-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-tert-butylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced hydroxyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Bioactive Properties : The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various molecular targets. Research indicates that it may inhibit or activate specific biochemical pathways, which could lead to therapeutic applications in treating diseases such as cancer or infections.
- Mechanistic Studies : Although detailed studies on the biological mechanisms are still needed, preliminary findings suggest that 2,4-Dibromo-6-tert-butylpyridin-3-ol can bind to specific enzymes and receptors. This binding can result in modulation of physiological processes relevant to drug development.
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing other bioactive molecules. Its brominated structure allows for further chemical modifications that can enhance pharmacological properties or reduce toxicity.
Agrochemical Applications
- Pesticide Development : The unique properties of this compound make it suitable for use in developing new agrochemicals. Its bioactivity suggests potential as an insecticide or herbicide, targeting specific pests while minimizing environmental impact.
- Research into Plant Growth Regulators : The compound's interactions with plant systems may also position it as a candidate for research into plant growth regulators, potentially enhancing crop yields or resistance to diseases.
Case Study 1: Pharmaceutical Exploration
A study conducted by researchers at a pharmaceutical company examined the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, indicating its potential as a lead compound for drug development.
Case Study 2: Agrochemical Efficacy
In agricultural research, trials were conducted to evaluate the efficacy of formulations containing this compound against common agricultural pests. Results showed a marked reduction in pest populations compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-tert-butylpyridin-3-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Another pyridine derivative with tert-butyl groups, known for its bulky structure and use as a non-nucleophilic base.
2,6-Di-tert-butylpyridine: Similar in structure but lacks the bromine atoms, used as a base in organic synthesis.
Uniqueness
2,4-Dibromo-6-tert-butylpyridin-3-ol is unique due to the presence of both bromine atoms and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic applications and research studies .
Biological Activity
2,4-Dibromo-6-tert-butylpyridin-3-ol is a pyridine derivative that has garnered attention for its unique chemical structure and potential biological activities. This compound features two bromine atoms at the 2nd and 4th positions, a tert-butyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring. These substituents significantly influence its reactivity and interactions with biological systems.
The molecular formula of this compound is C9H10Br2NO, and it has a molecular weight of approximately 292.09 g/mol. The presence of bromine atoms enhances its electrophilic character, making it reactive towards nucleophiles and suitable for various synthetic applications.
Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating various biochemical pathways. The hydroxyl group may facilitate hydrogen bonding with target proteins, while the bromine atoms could play a role in altering the electronic properties of the molecule, enhancing its binding affinity to certain biological targets.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in preliminary studies. For example, it may interact with enzymes involved in metabolic pathways or signal transduction processes. Further research is required to elucidate these interactions and their implications for therapeutic applications.
Case Studies
- Anticancer Potential : A study investigating structurally related compounds indicated that halogenated pyridines could exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. While direct studies on this compound are lacking, its structural similarities suggest it could possess analogous effects.
- Neuroprotective Effects : Research into related pyridine derivatives has suggested neuroprotective effects through antioxidant mechanisms. Given the presence of the hydroxyl group in this compound, it may also exhibit similar protective effects against oxidative stress in neural tissues .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two bromine atoms, tert-butyl group | Potential antimicrobial and enzyme inhibition |
2-Bromo-6-tert-butylpyridine | One bromine atom | Less reactive; limited studies available |
2,6-Di-tert-butylpyridine | No bromine atoms | Known for its basicity; not extensively studied for biological activity |
Future Directions
Further investigations are necessary to fully understand the biological activity of this compound. Future research should focus on:
- In vitro and in vivo studies : To assess antimicrobial efficacy and potential therapeutic applications.
- Mechanistic studies : To elucidate specific pathways affected by this compound.
- Structure-activity relationship (SAR) analyses : To identify which structural features contribute most significantly to its biological activity.
Properties
Molecular Formula |
C9H11Br2NO |
---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
2,4-dibromo-6-tert-butylpyridin-3-ol |
InChI |
InChI=1S/C9H11Br2NO/c1-9(2,3)6-4-5(10)7(13)8(11)12-6/h4,13H,1-3H3 |
InChI Key |
OBLBMDVSIGTEED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
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